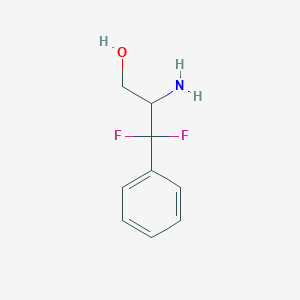

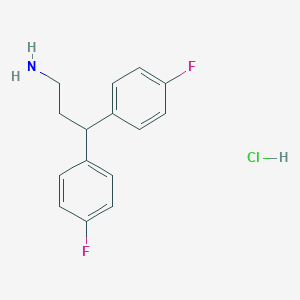

2-Amino-3,3-difluoro-3-phenylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3,3-difluoro-3-phenylpropan-1-ol is a chemical compound with the molecular formula C9H11F2NO . It has a molecular weight of 187.19 g/mol. The compound is synthesized from cinnamyl alcohol .

Molecular Structure Analysis

The InChI code for 2-Amino-3,3-difluoro-3-phenylpropan-1-ol is1S/C9H11F2NO.ClH/c10-9(11,8(12)6-13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

2-Amino-3,3-difluoro-3-phenylpropan-1-ol: plays a crucial role in the field of asymmetric synthesis. It is used to introduce chirality into synthetic compounds, which is essential for creating pharmaceuticals that interact in a specific manner with biological systems . The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of these chiral molecules.

Fluorinated Pyrrolidines Synthesis

This compound is instrumental in synthesizing fluorinated pyrrolidines, which are valuable in medicinal chemistry. Fluorinated pyrrolidines often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. They are used in the development of new drugs with potential antifungal activities .

Material Science

In material science, 2-Amino-3,3-difluoro-3-phenylpropan-1-ol can be used to modify the surface properties of materials. The introduction of fluorinated groups can lead to materials with unique hydrophobic properties, which have applications in coatings and specialty polymers .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its difluoro and amino groups make it a versatile reagent for introducing both fluorine atoms and nitrogen-containing functional groups into target molecules .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Amino-3,3-difluoro-3-phenylpropan-1-ol can be used as standards or reagents in chromatographic methods to quantify or identify other compounds, especially in complex mixtures .

π-Stacking Interaction Studies

It is used in the study of π-stacking interactions, which are critical in understanding molecular recognition processes, enzyme-substrate interactions, and the stabilization of macromolecular structures in biology .

Host-Guest Chemistry

The compound’s structure allows it to act as a guest molecule in host-guest chemistry, where it can form complexes with cyclodextrins or other host molecules. This has implications for drug delivery systems and the design of molecular machines .

Catalysis

2-Amino-3,3-difluoro-3-phenylpropan-1-ol: can be used to develop new catalytic systems, especially in asymmetric catalysis, where the goal is to create reactions that will produce a single enantiomer of a chiral product .

Propiedades

IUPAC Name |

2-amino-3,3-difluoro-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOLUWLXNCPXRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3-difluoro-3-phenylpropan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)

![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)